molecular formula C19H31NO3 B14351289 N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide CAS No. 90257-44-6

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide

Cat. No.: B14351289
CAS No.: 90257-44-6
M. Wt: 321.5 g/mol
InChI Key: ZHZDUXIESKXAOR-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is an organic compound characterized by its unique chemical structure, which includes diethoxy and methylphenyl groups attached to an ethylhexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2-ethylhexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is unique due to its specific ethylhexanamide backbone, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90257-44-6

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C19H31NO3/c1-6-10-11-15(7-2)19(21)20-16-12-14(5)18(23-9-4)17(13-16)22-8-3/h12-13,15H,6-11H2,1-5H3,(H,20,21)

InChI Key

ZHZDUXIESKXAOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC

Origin of Product

United States

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